Cas no 2171911-72-9 (2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro3.5nonane)

2,2-Dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique structural framework combining a thiophene moiety with a 5-oxa-8-azaspiro[3.5]nonane core. Its rigid spirocyclic architecture enhances stability and may influence binding selectivity in pharmaceutical or agrochemical applications. The thiophene group introduces potential for π-stacking interactions, while the oxygen and nitrogen heteroatoms offer sites for further functionalization or coordination. This compound is of interest in medicinal chemistry for its potential as a scaffold in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes. Its synthetic versatility allows for modifications to optimize physicochemical properties or biological activity.
2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro3.5nonane structure
2171911-72-9 structure
Product Name:2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro3.5nonane
CAS No:2171911-72-9
MF:C13H19NOS
MW:237.361062288284
CID:5566140
PubChem ID:165596655
Update Time:2025-10-29

2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro3.5nonane Chemical and Physical Properties

Names and Identifiers

    • 2171911-72-9
    • 2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro[3.5]nonane
    • EN300-1639463
    • 2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro3.5nonane
    • Inchi: 1S/C13H19NOS/c1-12(2)8-13(9-12)11(14-4-5-15-13)10-3-6-16-7-10/h3,6-7,11,14H,4-5,8-9H2,1-2H3
    • InChI Key: UZQYKACVCMZKPT-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C2(CC(C)(C)C2)OCCN1

Computed Properties

  • Exact Mass: 237.11873540g/mol
  • Monoisotopic Mass: 237.11873540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.5Ų

2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro3.5nonane Pricemore >>

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Additional information on 2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro3.5nonane

Comprehensive Overview of 2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro[3.5]nonane (CAS No. 2171911-72-9)

The compound 2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro[3.5]nonane (CAS No. 2171911-72-9) is a structurally unique spirocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its spiro[3.5]nonane core, combined with a thiophene moiety, offers versatile applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and heterocyclic building blocks. The presence of both oxygen and nitrogen atoms in its framework enhances its potential as a bioactive scaffold, aligning with current trends in fragment-based drug design.

In recent years, the demand for spirocyclic compounds like 2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro[3.5]nonane has surged due to their three-dimensional complexity and improved pharmacokinetic properties. Researchers are increasingly exploring such structures to address challenges in blood-brain barrier (BBB) penetration and target selectivity, topics frequently searched in AI-driven drug discovery platforms. The thiophene ring, a common motif in FDA-approved drugs, further elevates its relevance in medicinal chemistry.

The synthesis of CAS No. 2171911-72-9 typically involves multicomponent reactions or catalyzed cyclizations, methods widely discussed in green chemistry forums. Its low molecular weight and high sp3 character make it an attractive candidate for lead optimization, a hot topic in computational chemistry circles. Additionally, its potential as a ligand for G-protein-coupled receptors (GPCRs) aligns with trending searches on neurodegenerative disease targets.

From a materials science perspective, the 2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro[3.5]nonane structure exhibits promising electronic properties, making it a candidate for organic semiconductors. This ties into growing interest in flexible electronics and sustainable energy storage, frequently queried in scientific databases. Its thermal stability and solubility profile are also under investigation for polymer additives applications.

Analytical characterization of this compound often employs NMR spectroscopy, mass spectrometry, and X-ray crystallography, techniques commonly searched by organic chemists. Recent patent literature highlights its inclusion in proprietary libraries for high-throughput screening, reflecting its industrial relevance. As AI-assisted molecular modeling advances, compounds like CAS No. 2171911-72-9 are increasingly virtual screened against undruggable targets.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies of 2,2-dimethyl-9-(thiophen-3-yl)-5-oxa-8-azaspiro[3.5]nonane remain an active area of research, addressing sustainability concerns in pharmaceutical manufacturing. Its biodegradability potential is frequently compared to biocompatible materials in life cycle assessment (LCA) studies, a trending topic in environmental chemistry.

In conclusion, CAS No. 2171911-72-9 represents a compelling case study in structure-activity relationship (SAR) exploration. Its dual utility in drug development and advanced materials positions it at the intersection of multiple high-impact research fields, answering frequent queries about multifunctional organic compounds. Future directions may explore its chiral derivatives or metal-organic frameworks (MOFs) incorporation, further expanding its scientific footprint.

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